1-Bromo-4,4-difluoropentane
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Bromo-4,4-difluoropentane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 16 bonds, including 7 non-H bonds and 2 rotatable bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.03 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .Scientific Research Applications
Pharmacokinetics and Metabolism of Inhalation Anesthetics
- 1-bromo-1,2,2-trifluorocyclobutane (42M-9), a compound with physical properties resembling methoxyflurane, was studied for its anesthetic potential. The study found no clinically significant changes in cardiovascular or respiratory functions and highlighted the compound's high pulmonary uptake and slow wash-out. Notably, a significant fraction of the compound was exhaled, and its metabolites were primarily excreted through urine (Holaday & Fiserova-Bergerova, 1976).
Neurotoxicological Studies
- 1-Bromopropane, a widely used solvent, was studied for its neurotoxic effects. The research indicated dose-dependent biochemical changes in the central nervous system, such as alterations in neurospecific gamma-enolase, total glutathione, and creatine kinase activity, suggesting potential neurotoxicity (Wang et al., 2002).
Metabolic Studies and Urinary Excretion
- The study of 2-bromo-4-trifluoromethylaniline metabolism in rats utilized advanced techniques like 19F-NMR spectroscopic and directly coupled HPLC-NMR-MS methods, offering insights into the compound's metabolic fate and urinary excretion patterns. This approach is crucial for understanding the biological interactions and potential toxicity of brominated compounds (Scarfe et al., 1998).
Biofield Energy Treatment Studies
- Studies on 4-bromoacetophenone, a compound used in various biological applications, evaluated the impact of biofield energy treatment on its physical, thermal, and spectral properties. Such studies highlight the potential of alternative treatment methods to alter the characteristics of brominated compounds, potentially influencing their applications in scientific research (Trivedi et al., 2015).
Safety and Hazards
1-Bromo-4,4-difluoropentane is a flammable liquid and vapor. It may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation if inhaled . Safety precautions include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
This compound is often used in scientific research as a versatile building block. Its unique properties enable the synthesis of complex organic molecules, making it valuable for pharmaceutical and materials science studies.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-Bromo-4,4-difluoropentane plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives and related heterocycles. These derivatives are known to act as complement modulators for the treatment of various diseases . The compound interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. The nature of these interactions often involves the halogen atoms in this compound forming bonds with active sites on enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the transcription of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, this compound may inhibit an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate a receptor by mimicking the natural ligand, thereby triggering a cellular response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have identified threshold effects, where a specific dosage level results in significant biological responses. Toxic or adverse effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in normal physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving halogenation and dehalogenation reactions, leading to the formation of intermediate metabolites. These metabolites may further participate in biochemical reactions, contributing to the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. For instance, this compound may be transported across cell membranes by active transport mechanisms, allowing it to reach specific cellular compartments. Its distribution within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and cellular regulation .
Properties
IUPAC Name |
1-bromo-4,4-difluoropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVUEQGTCRCKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383430-57-6 | |
Record name | 1-bromo-4,4-difluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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